(5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-merc+
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Overview
Description
(5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-mercaptobenzimidazole is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with chloro, fluoro, and methoxy groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-mercaptobenzimidazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Substitution Reactions: Introduction of the chloro, fluoro, and methoxy groups is carried out through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Final Assembly: The final step involves the coupling of the substituted benzimidazole with the desired benzylidene moiety, which can be achieved through a variety of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-mercaptobenzimidazole can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
(5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-mercaptobenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene)-2-mercaptobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied, but common targets include kinases, proteases, and ion channels.
Properties
Molecular Formula |
C18H13ClFNO3S2 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-[[3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClFNO3S2/c1-23-14-4-2-10(7-16-17(22)21-18(25)26-16)6-11(14)9-24-15-5-3-12(20)8-13(15)19/h2-8H,9H2,1H3,(H,21,22,25) |
InChI Key |
VHNGYVSXRYNXAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)COC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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